3-Fluoro-4-(hydrazinylmethyl)benzonitrile
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Overview
Description
3-Fluoro-4-(hydrazinylmethyl)benzonitrile is an organic compound with the molecular formula C8H8FN3 It is characterized by the presence of a fluorine atom, a hydrazinylmethyl group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(hydrazinylmethyl)benzonitrile typically involves the following steps:
Starting Material: The synthesis begins with 3-Fluoro-4-(hydroxymethyl)benzonitrile.
Hydrazination: The hydroxymethyl group is converted to a hydrazinylmethyl group through a reaction with hydrazine hydrate under controlled conditions. This reaction is usually carried out in the presence of a catalyst and at a specific temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the required production volume, the synthesis can be carried out in batch reactors or continuous flow reactors.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(hydrazinylmethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydrazinylmethyl group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of azides or other oxidized derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
3-Fluoro-4-(hydrazinylmethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(hydrazinylmethyl)benzonitrile involves its interaction with specific molecular targets. The hydrazinylmethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-(hydroxymethyl)benzonitrile
- 4-Fluoro-3-(hydrazinylmethyl)benzonitrile
- 3-Fluoro-4-(methylamino)benzonitrile
Uniqueness
3-Fluoro-4-(hydrazinylmethyl)benzonitrile is unique due to the presence of both a fluorine atom and a hydrazinylmethyl group This combination imparts distinct chemical properties, such as enhanced reactivity and stability, which are not commonly found in other similar compounds
Properties
IUPAC Name |
3-fluoro-4-(hydrazinylmethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN3/c9-8-3-6(4-10)1-2-7(8)5-12-11/h1-3,12H,5,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXVNWGRSBJHHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)CNN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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